REACTION_CXSMILES
|
B(F)(F)F.CC[O:7][CH2:8][CH3:9].[CH:10]([N:23]1[C:31]2[C:26](=[CH:27][C:28]([Cl:32])=[CH:29][CH:30]=2)[CH:25]=[C:24]1[CH2:33][CH2:34][NH:35][S:36]([CH2:39][C:40]1[C:45]([CH3:46])=[CH:44][CH:43]=[CH:42][C:41]=1[CH3:47])(=[O:38])=[O:37])([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([SiH](CC)CC)C.C(OC(=O)C1[CH:64]=[CH:63][C:62]([CH2:65][CH2:66][CH:67]=O)=[CH:61][CH:60]=1)C.FC(F)(F)C(O)=[O:73].B(F)(F)F.C(=O)(O)[O-].[Na+].[OH-].[Na+].C(O)(=O)C>O.C1(C)C=CC=CC=1.O1CCCC1.C(Cl)Cl>[CH:10]([N:23]1[C:31]2[C:26](=[CH:27][C:28]([Cl:32])=[CH:29][CH:30]=2)[C:25]([CH2:67][CH2:66][CH2:65][C:62]2[CH:63]=[CH:64][C:9]([C:8]([OH:7])=[O:73])=[CH:60][CH:61]=2)=[C:24]1[CH2:33][CH2:34][NH:35][S:36]([CH2:39][C:40]1[C:45]([CH3:46])=[CH:44][CH:43]=[CH:42][C:41]=1[CH3:47])(=[O:38])=[O:37])([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:0.1,7.8,9.10|
|
Name
|
|
Quantity
|
166 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(2,6-dimethylphenyl)-methanesulfonamide
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=CC2=CC(=CC=C12)Cl)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC=C(C=C1)CCC=O)=O
|
Name
|
|
Quantity
|
2.8 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-9 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to and
|
Type
|
TEMPERATURE
|
Details
|
maintained at −20° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
the pad was washed with methylene chloride (150 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with methylene chloride (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated to 1.2 L at ambient pressure
|
Type
|
ADDITION
|
Details
|
Ethanol (1.50 L) was added to the mixture
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to 1.2 L at ambient pressure
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 50° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a celite pad
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with a solution of tetrahydrofuran and toluene (1/1 v/v, 100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed consecutively with 3% aqueous sodium bicarbonate (100 ml), saturated sodium chloride (100 mL), and water (2×125 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to 1.2 L at ambient pressure
|
Type
|
ADDITION
|
Details
|
Toluene (600 mL) was added
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to 1.2 L at ambient pressure
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Heptane (100 mL) was added to the stirred mixture
|
Type
|
CUSTOM
|
Details
|
after precipitation of solid product
|
Type
|
FILTRATION
|
Details
|
The solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold toluene (3×300 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 66° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(=C(C2=CC(=CC=C12)Cl)CCCC1=CC=C(C(=O)O)C=C1)CCNS(=O)(=O)CC1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 317 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 116.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |